molecular formula C11H16BrNO2S B1275577 3-bromo-N-pentylbenzenesulfonamide CAS No. 1072944-95-6

3-bromo-N-pentylbenzenesulfonamide

Cat. No. B1275577
M. Wt: 306.22 g/mol
InChI Key: JNKMWBVQCVFSJI-UHFFFAOYSA-N
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Description

The compound "3-bromo-N-pentylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzenesulfonamide derivatives, which are structurally related to the compound . These derivatives are synthesized and characterized for different applications, including their use as oxidizing agents, enzyme inhibitors, and their potential in medicinal chemistry due to their antibacterial properties .

Synthesis Analysis

The synthesis of brominated benzenesulfonamide derivatives typically involves the amidation reaction of benzenesulfonyl chloride with an appropriate amine. For instance, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is achieved by an amidation reaction, and the structure is confirmed using various spectroscopic techniques . Similarly, other derivatives are synthesized by reacting benzenesulfonyl chloride with different amines or by bromination of carbanionic substrates using N,N-dibromobenzenesulfonamide as a brominating agent .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is also used to analyze the crystal structure of the compounds. Density functional theory (DFT) calculations are performed to further validate the molecular structure and to analyze the electrostatic potential and frontier molecular orbitals, which provide insights into the physical and chemical properties of the molecules .

Chemical Reactions Analysis

Brominated benzenesulfonamide derivatives participate in various chemical reactions. For example, N,N-dibromobenzenesulfonamide is used as an effective brominating agent for carbanionic substrates under mild conditions, and the reagent can be recovered and reused . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives leads to the formation of various brominated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenesulfonamide derivatives are analyzed through experimental techniques and computational methods. Vibrational spectroscopy, including FT-IR and FT-Raman, along with DFT calculations, are used to study the vibrational frequencies and to understand the effects of substituents on the characteristic bands in the spectra . The physicochemical properties, such as absorption, distribution, metabolism, and excretion (ADME), and the ability to cross the blood-brain barrier (BBB) are predicted at a theoretical level for some derivatives .

Scientific Research Applications

While the specific applications of 3-bromo-N-pentylbenzenesulfonamide are not detailed in the available sources, there is ongoing research on its potential applications in various fields. Here are some potential areas of application based on the properties of sulfonamides, a class of compounds to which 3-bromo-N-pentylbenzenesulfonamide belongs:

  • Medicine : Sulfonamides have been used as antibacterial drugs for decades . This suggests potential applications in the field of medicine, particularly in the development of antibacterial drugs .

  • Agriculture : Some sulfonamides have been used in agriculture, particularly as pesticides . This could suggest potential applications of 3-bromo-N-pentylbenzenesulfonamide in this field.

  • Material Science : The unique properties of sulfonamides could suggest potential applications in material science.

  • Antitumor Research : Some sulfonamide compounds have unique antitumor physiological activities widely used in the field of medicine .

  • Antidiabetic Research : Sulfonamide compounds have been found to have antidiabetic activities .

  • Antiviral Research : Sulfonamide compounds have been found to have antiviral activities .

While the specific applications of 3-bromo-N-pentylbenzenesulfonamide are not detailed in the available sources, there is ongoing research on its potential applications in various fields. Here are some potential areas of application based on the properties of sulfonamides, a class of compounds to which 3-bromo-N-pentylbenzenesulfonamide belongs:

  • Medicine : Sulfonamides have been used as antibacterial drugs for decades . This suggests potential applications in the field of medicine, particularly in the development of antibacterial drugs .

  • Agriculture : Some sulfonamides have been used in agriculture, particularly as pesticides . This could suggest potential applications of 3-bromo-N-pentylbenzenesulfonamide in this field.

  • Material Science : The unique properties of sulfonamides could suggest potential applications in material science.

  • Antitumor Research : Some sulfonamide compounds have unique antitumor physiological activities widely used in the field of medicine .

  • Antidiabetic Research : Sulfonamide compounds have been found to have antidiabetic activities .

  • Antiviral Research : Sulfonamide compounds have been found to have antiviral activities .

Safety And Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

3-bromo-N-pentylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-2-3-4-8-13-16(14,15)11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKMWBVQCVFSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396590
Record name 3-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-pentylbenzenesulfonamide

CAS RN

1072944-95-6
Record name 3-Bromo-N-pentylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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